molecular formula C16H21NO3S B2461002 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide CAS No. 863445-84-5

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide

Cat. No.: B2461002
CAS No.: 863445-84-5
M. Wt: 307.41
InChI Key: ULIPEDCQIVCLDB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butyramide group attached to a 3,5-dimethylphenyl ring and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide typically involves the following steps:

    Formation of the 3,5-dimethylphenylamine: This can be achieved through the nitration of 3,5-dimethylbenzene followed by reduction of the nitro group to an amine.

    Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group: This involves the oxidation of a thiophene derivative to introduce the sulfone group.

    Coupling Reaction: The final step involves the coupling of the 3,5-dimethylphenylamine with the 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the presence of a coupling agent such as carbodiimide to form the butyramide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-N-(2,3-dihydrothiophen-3-yl)butyramide: Lacks the sulfone group, which may affect its chemical reactivity and biological activity.

    N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-2-yl)butyramide: Positional isomer with potential differences in reactivity and properties.

Uniqueness

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is unique due to the presence of both the 3,5-dimethylphenyl and the 1,1-dioxido-2,3-dihydrothiophen-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-4-5-16(18)17(14-6-7-21(19,20)11-14)15-9-12(2)8-13(3)10-15/h6-10,14H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIPEDCQIVCLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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